molecular formula C9H14N2O2S B14911828 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide

Cat. No.: B14911828
M. Wt: 214.29 g/mol
InChI Key: VQCDVBFUTQPZQB-UHFFFAOYSA-N
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Description

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a chemical compound with a unique structure that includes an isoxazole ring, a thioether linkage, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent to form the thioether linkage. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether linkage.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified isoxazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The isoxazole ring and thioether linkage may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}nicotinic acid: Shares the isoxazole and thioether moieties but differs in the acetamide group.

    (3,5-Dimethylisoxazol-4-yl)methyl]thio)acetic acid: Similar thioether linkage but with an acetic acid group instead of acetamide.

Uniqueness

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-methylacetamide

InChI

InChI=1S/C9H14N2O2S/c1-6-8(7(2)13-11-6)4-14-5-9(12)10-3/h4-5H2,1-3H3,(H,10,12)

InChI Key

VQCDVBFUTQPZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSCC(=O)NC

Origin of Product

United States

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